![molecular formula C10H13Cl2N3O2 B1371644 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride CAS No. 1187582-44-0](/img/structure/B1371644.png)
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Overview
Description
The compound is a derivative of benzodiazole, which is a type of organic compound. Benzodiazoles are heterocyclic aromatic organic compounds and this particular derivative contains additional functional groups such as an aminoethyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amino acids and other organic compounds .Scientific Research Applications
Antimicrobial Activity
2-(2-Aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit variable and modest activity against strains of bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including 2-amino substituted benzothiazoles, and tested their antimicrobial activity, observing modest results against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid, which displayed good to moderate antibacterial activity against several microorganisms (Chavan & Pai, 2007).
Anti-Inflammatory Activities
Another area of research involving 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride derivatives is their anti-inflammatory potential. For example, Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and found that some of these compounds exerted moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Solvent-Free Synthesis
Li et al. (2006) reported on the solvent-free synthesis of 2-amino-5-aryloxymenthyl1-1,3,4-thiadiazoles and their derivatives, demonstrating an environmentally friendly and efficient method for synthesizing these compounds. This approach offers advantages such as no organic solvent pollution, elevated reaction rate, improved yield, and a simple work-up procedure (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).
Antispermatogenic Agents
Some derivatives of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride have been studied for their potential as antispermatogenic agents. For example, Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, finding that many of these compounds, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
Corrosion Inhibition
Research has also been conducted on the use of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride derivatives as corrosion inhibitors. Herrag et al. (2007) evaluated the effect of certain pyrazole derivatives as corrosion inhibitors of steel in hydrochloric acid, finding significant reduction in corrosion rates (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
properties
IUPAC Name |
2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLWROZLBMGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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